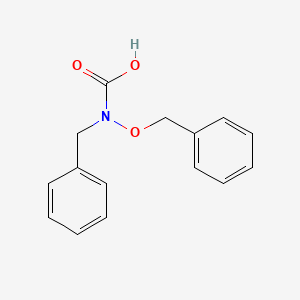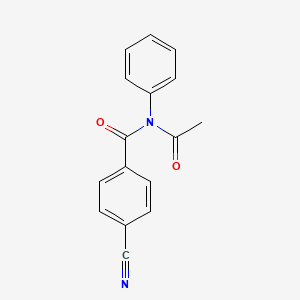![molecular formula C29H47N2O3P B14560565 Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate CAS No. 61803-17-6](/img/structure/B14560565.png)
Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate typically involves the reaction of aniline derivatives with phosphonic acid or its esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium-catalyzed cross-coupling reactions under microwave irradiation . These methods are efficient and can be adapted for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted aromatic compounds .
Scientific Research Applications
Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in various biochemical pathways . The aromatic structure also enables interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonates: Compounds like phenylphosphonic acid and its derivatives.
Aminophosphonates: Compounds containing both amino and phosphonate groups, such as aminomethylphosphonic acid.
Uniqueness
Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate is unique due to its complex aromatic structure combined with the phosphonate group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61803-17-6 |
|---|---|
Molecular Formula |
C29H47N2O3P |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
4-[anilino(dioctoxyphosphoryl)methyl]aniline |
InChI |
InChI=1S/C29H47N2O3P/c1-3-5-7-9-11-16-24-33-35(32,34-25-17-12-10-8-6-4-2)29(26-20-22-27(30)23-21-26)31-28-18-14-13-15-19-28/h13-15,18-23,29,31H,3-12,16-17,24-25,30H2,1-2H3 |
InChI Key |
PJBPRTHLOOPZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C(C1=CC=C(C=C1)N)NC2=CC=CC=C2)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14560530.png)
![Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate](/img/structure/B14560540.png)
![2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560542.png)


dimethylstannane](/img/structure/B14560560.png)
